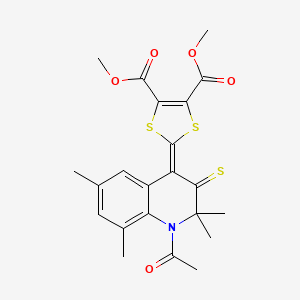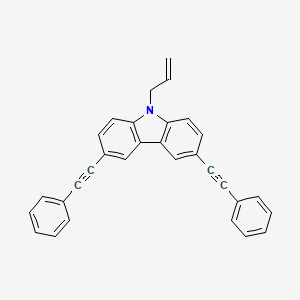![molecular formula C29H26FNO8 B11044526 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044526.png)
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. The process may include:
Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the fluorophenyl group: This step may involve a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acyl chloride.
Coupling with the chromen-3-yl group: This can be done via a nucleophilic substitution reaction.
Final amide formation: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its pharmacological properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It could act as an agonist or antagonist at various receptors.
Signal transduction pathways: The compound may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-bromophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
Uniqueness
The uniqueness of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C29H26FNO8 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C29H26FNO8/c1-35-22-13-20(26(36-2)28-27(22)37-15-38-28)19(14-23(32)31-12-11-16-7-9-17(30)10-8-16)24-25(33)18-5-3-4-6-21(18)39-29(24)34/h3-10,13,19,33H,11-12,14-15H2,1-2H3,(H,31,32) |
InChI Key |
GZXSGOJDQOYPEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(CC(=O)NCCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11044444.png)
![(1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11044449.png)
![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11044455.png)

![2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11044472.png)
![3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11044483.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11044489.png)
![ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11044497.png)
![4-phenyl-10-piperidin-1-yl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11044498.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11044500.png)
![2-amino-4-(propan-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044514.png)

![4-(furan-2-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044528.png)

